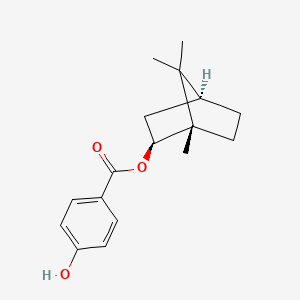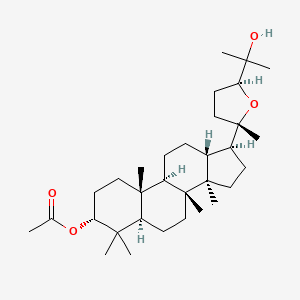
Isotschimgin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoprostanes and isolevuglandins are classes of compounds produced in vivo from the peroxidation of arachidonic acid, which is a polyunsaturated fatty acid. These compounds are formed independently of the cyclooxygenase enzymes and are considered as markers of oxidative stress due to their formation mechanism involving free radicals.
Synthesis Analysis
The synthesis of isoprostanes and isolevuglandins involves free radical-catalyzed lipid peroxidation. For instance, isolevuglandins (isoLGs) are generated by free radical oxidation of arachidonate-containing lipids, which involves complex pathways including the action of myeloperoxidase in vivo, highlighting a unique synthesis route that reflects their formation under conditions of oxidative stress (Poliakov et al., 2003).
Aplicaciones Científicas De Investigación
Novel Farnesoid X Receptor Agonist for Obesity Treatment
Isotschimgin has been identified as a novel agonist of the farnesoid X receptor (FXR), demonstrating potential for the treatment of obesity and associated non-alcoholic fatty liver disease (NAFLD). Research indicates that Isotschimgin activates FXR transactivity, binding with the ligand-binding domain of FXR. In studies conducted on mice, Isotschimgin effectively reduced body weight and fat mass, improved insulin resistance, and ameliorated hepatic steatosis. These outcomes are attributed to Isotschimgin's influence on the expression of FXR downstream genes, lipid synthesis, and energy metabolism genes in the liver, highlighting its potential as a therapeutic option for obesity and NAFLD (Yin Li et al., 2020).
Anti-Cancer Properties
Isoginkgetin, a related compound, has demonstrated significant effects on the growth and migration of U87MG glioblastoma cells. It inhibits cell growth in a time and dose-dependent manner, showcasing potential as an adjuvant drug for glioblastoma treatment. This compound activates multiple mechanisms that control the growth and migration of neoplastic cells, including apoptosis and autophagy, suggesting a broad potential for the treatment of cancer (M. Oliva et al., 2022).
Role as Biomarkers of Oxidant Stress
Isoprostanes, products of arachidonate peroxidation, have been studied for their role as mediators of oxidant stress. These compounds serve as potent biological markers and likely mediate oxidative injury aspects. The review summarizes knowledge regarding IsoPs' bioactivity, highlighting mechanisms of IsoP formation and their biological activities. IsoPs are noted for their potential in mediating the effects of oxidative injury, suggesting implications for their use in research on diseases associated with oxidative stress (J. Morrow, 2006).
Impact on Drug-Metabolizing Enzymes
Investigations into malachite green (MG) and its metabolite leucomalachite green (LMG) reveal their interactions with drug metabolizing enzymes in fish. MG, in particular, has shown to depress activities of several hepatic drug-metabolizing enzymes (DMEs) and deplete glutathione (GSH), indicating its potential impact on xenobiotic metabolism. These findings provide insights into the metabolic effects of MG and LMG, underscoring the importance of considering such interactions in environmental and toxicological studies (C. Nebbia et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
[(1S,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-16(2)12-8-9-17(16,3)14(10-12)20-15(19)11-4-6-13(18)7-5-11/h4-7,12,14,18H,8-10H2,1-3H3/t12-,14-,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBMPPVYPMMRNT-RVSPLBMKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=C(C=C3)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@@H]2OC(=O)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 1798663 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methoxy-oxo-sulfanylidene-[2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl]-lambda6-sulfane](/img/structure/B1151721.png)


![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(chloromethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate](/img/structure/B1151727.png)

